molecular formula C11H9N3O2 B13748821 4-Amino-1-benzoylpyrimidin-2(1H)-one CAS No. 467249-26-9

4-Amino-1-benzoylpyrimidin-2(1H)-one

Cat. No.: B13748821
CAS No.: 467249-26-9
M. Wt: 215.21 g/mol
InChI Key: ZTRXFCGYDLPIDD-UHFFFAOYSA-N
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Description

4-Amino-1-benzoylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound features an amino group at position 4, a benzoyl group at position 1, and a keto group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzoylpyrimidin-2(1H)-one typically involves the condensation of a suitable benzoyl derivative with a pyrimidine precursor. One common method involves the reaction of benzoyl chloride with 4-amino-2-hydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzoylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro-1-benzoylpyrimidin-2(1H)-one

    Reduction: 4-Amino-1-benzoylpyrimidin-2(1H)-ol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-Amino-1-benzoylpyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can act as an inhibitor or modulator of certain enzymes and receptors.

    Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzoylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-hydroxypyrimidine: Lacks the benzoyl group, making it less hydrophobic.

    1-Benzoylpyrimidin-2(1H)-one: Lacks the amino group, reducing its reactivity.

    4-Amino-1-(4-methylbenzoyl)pyrimidin-2(1H)-one: Contains a methyl group on the benzoyl ring, altering its electronic properties.

Uniqueness

4-Amino-1-benzoylpyrimidin-2(1H)-one is unique due to the presence of both an amino group and a benzoyl group, which confer distinct chemical and biological properties

Properties

467249-26-9

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-amino-1-benzoylpyrimidin-2-one

InChI

InChI=1S/C11H9N3O2/c12-9-6-7-14(11(16)13-9)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,16)

InChI Key

ZTRXFCGYDLPIDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC(=NC2=O)N

Origin of Product

United States

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